![molecular formula C14H19ClN2O3 B2562255 (2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)(3-methylpiperazin-1-yl)methanone hydrochloride CAS No. 1353958-43-6](/img/structure/B2562255.png)

(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)(3-methylpiperazin-1-yl)methanone hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

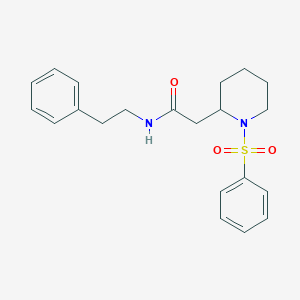

The compound is a derivative of 2,3-dihydrobenzo[b][1,4]dioxin, which is a type of heterocyclic compound containing oxygen atoms . The compound also contains a piperazine ring, which is a common feature in many pharmaceutical drugs .

Molecular Structure Analysis

The molecular structure of this compound would likely be similar to that of 2,3-dihydrobenzo[b][1,4]dioxin, with the addition of a piperazine ring and a methanone group .Chemical Reactions Analysis

The chemical reactions of this compound would likely be influenced by the presence of the piperazine ring and the methanone group .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by the presence of the piperazine ring and the methanone group .Aplicaciones Científicas De Investigación

- Recent patents highlight the use of this compound as an immunomodulator . Its ability to modulate immune responses could be valuable in treating autoimmune diseases or enhancing vaccine efficacy.

- Poly (ADP-ribose) polymerase 1 (PARP1) is an important target in cancer therapy. The compound’s structure suggests potential PARP1 inhibitory activity . Investigating its effects on cancer cell lines and tumor models could provide insights for drug development.

- Researchers have employed this compound in palladium-catalyzed asymmetric intramolecular O-arylation reactions. The resulting (2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanols hold promise for synthetic chemistry .

- The compound has been incorporated into isoflavone derivatives, such as 3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-6,7-dimethoxy-4H-chromen-4-one. Elucidating its biological activity and potential therapeutic effects is an ongoing area of research .

- A crystal structure analysis of a related compound, (E)-(2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methylene)-N-phenylhydrazinecarbothioamide), provides valuable insights into its molecular arrangement and bonding patterns . Similar studies for our compound could enhance our understanding.

Immunomodulation

Anticancer Research

Asymmetric Synthesis

Isoflavone Derivatives

Crystallography Studies

Direcciones Futuras

Propiedades

IUPAC Name |

2,3-dihydro-1,4-benzodioxin-6-yl-(3-methylpiperazin-1-yl)methanone;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O3.ClH/c1-10-9-16(5-4-15-10)14(17)11-2-3-12-13(8-11)19-7-6-18-12;/h2-3,8,10,15H,4-7,9H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLFLEWUCYSLENT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CCN1)C(=O)C2=CC3=C(C=C2)OCCO3.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19ClN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.76 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Tert-butyl N-[(2R)-3-methyl-1-(trifluoromethylsulfanyl)butan-2-yl]carbamate](/img/structure/B2562175.png)

![Benzo[d]thiazol-2-ylmethyl 4-(piperidin-1-ylsulfonyl)benzoate](/img/structure/B2562176.png)

![3-[1-(2-Phenoxyethyl)benzimidazol-2-yl]propan-1-ol](/img/structure/B2562180.png)

![[4-[(2-Methylpyridin-4-yl)oxymethyl]piperidin-1-yl]-quinoxalin-6-ylmethanone](/img/structure/B2562181.png)

![1-Tert-butyl-3-{pyrazolo[1,5-a]pyrazin-4-yloxy}azetidine](/img/structure/B2562191.png)